5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
This compound belongs to a class of pyrazole-based heterocyclic molecules with a thiazolidinone core. Its structure features a 3-isopropyl-substituted thioxothiazolidin-4-one ring conjugated to a pyrazole moiety bearing a 4-chlorophenyl and phenyl group. The presence of the thioxo (C=S) group enhances electrophilic reactivity, while the bulky isopropyl group may influence steric interactions and solubility.
Properties
CAS No. |
623936-00-5 |
|---|---|
Molecular Formula |
C22H18ClN3OS2 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClN3OS2/c1-14(2)26-21(27)19(29-22(26)28)12-16-13-25(18-6-4-3-5-7-18)24-20(16)15-8-10-17(23)11-9-15/h3-14H,1-2H3/b19-12- |
InChI Key |
BOXMSABAFSEPJC-UNOMPAQXSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the pyrazole intermediate, followed by the formation of the thiazolidinone ring. The key steps include:
Preparation of Pyrazole Intermediate: The synthesis begins with the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Formation of Thiazolidinone Ring: The pyrazole intermediate is then reacted with isopropyl isothiocyanate to form the thiazolidinone ring. The reaction is typically carried out in the presence of a base such as triethylamine.
Final Coupling Step: The final step involves the coupling of the pyrazole-thiazolidinone intermediate with an appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study showed that derivatives similar to this compound demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Activity
Another significant application is its antimicrobial properties. Studies have reported that thiazolidinone derivatives possess activity against a range of bacteria and fungi. The presence of the pyrazole moiety enhances this activity, making it a candidate for further development in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiazolidinones can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Agricultural Applications
Pesticidal Activity
In agriculture, compounds similar to 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one have been studied for their pesticidal properties. They demonstrate effectiveness against various agricultural pests, contributing to integrated pest management strategies. Their mechanism often involves disrupting the metabolic processes of target pests .
Plant Growth Regulators
Additionally, thiazolidinones have been explored as plant growth regulators. They can influence plant growth and development by modulating hormonal pathways, which may enhance crop yields and resistance to environmental stressors .
Materials Science Applications
Photochromic Materials
The compound's structural features suggest potential applications in materials science, particularly in developing photochromic materials. These materials can change color or opacity in response to light exposure, making them suitable for applications in smart coatings and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents on the Thiazolidinone Core
The 3-isopropyl substituent distinguishes this compound from analogs with other alkyl/aryl groups:
Key Observations :
- Steric Effects: The isopropyl group (branched C₃) likely reduces crystallinity compared to linear alkyl chains (e.g., heptyl) but improves solubility in nonpolar solvents.
- Electronic Effects : All analogs retain the thioxo group, which is critical for hydrogen bonding and interaction with biological targets .
Pyrazole-Moiety Variations
Substituents on the pyrazole ring significantly alter bioactivity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and π-π stacking interactions compared to electron-donating groups (e.g., methoxy).
- Bioactivity : Compounds with bromophenyl or methoxyphenyl substituents show measurable cytotoxicity or antimicrobial effects, suggesting that the target compound may exhibit similar properties .
Core Structure Modifications
Replacing the thiazolidinone core with other heterocycles impacts reactivity and applications:
Key Observations :
- Thioxo vs. Oxo : The thioxo group (C=S) increases lipophilicity and metal-binding capacity compared to carbonyl (C=O) analogs.
- Reactivity: Malononitrile derivatives exhibit higher reactivity in cycloaddition reactions, whereas thiazolidinones are more suited for pharmacological applications .
Biological Activity
The compound 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 506.01 g/mol. The structure features a thioxothiazolidin ring, an isopropyl group, and a chlorophenyl-substituted pyrazole moiety, which are critical for its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrazole derivatives. In particular, compounds similar to the target compound have demonstrated significant radical scavenging activity. For example, a study evaluated various pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and found that certain derivatives exhibited potent antioxidant effects comparable to ascorbic acid .
Table 1: Antioxidant Activity of Pyrazole Derivatives
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The incorporation of halogen substituents such as chlorine has been associated with enhanced antimicrobial activity. For instance, compounds structurally related to the target compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Bacillus cereus .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 ± 2.0 | |
| Compound B | Bacillus cereus | 7.5 ± 0.6 | |
| Target Compound | Escherichia coli | No activity |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been investigated in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that thiazolidinone derivatives can exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazolidinone derivatives on MCF-7 cells using the MTT assay. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.
Table 3: Cytotoxic Effects on Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
